Roche 28-2653
Description
1H-Nuclear Magnetic Resonance (1H-NMR)
Key proton environments in DMSO-d~6~ ():
- Biphenyl protons :
- Ortho protons: δ 7.61–7.68 ppm (2H, m)
- Meta protons: δ 7.42–7.86 ppm (4H, m)
- Piperazine protons :
- N-CH~2~ groups: δ 2.44–2.55 ppm (4H, t, J = 7.5 Hz)
- Aromatic CH~2~: δ 3.12–3.25 ppm (4H, m)
- Nitrophenyl protons :
- Para-nitro group: δ 8.32–8.36 ppm (2H, d, J = 8.8 Hz)
- Barbituric acid NH : δ 10.05–10.80 ppm (3H, broad)
Mass Spectrometry
Electrospray ionization (ESI-MS) data ():
- Base peak : m/z 150 (100% relative intensity) corresponding to the nitrophenyl fragment
- Molecular ion : [M+H]^+^ observed at m/z 486.2 (calculated 485.49)
- Key fragment ions:
- m/z 263.1 (biphenyl-pyrimidine core)
- m/z 104.0 (piperazine ring)
Computational Chemistry Predictions
XLogP3 and Hydrophobicity
The XLogP3 value of 3.72 predicts moderate lipophilicity, consistent with its:
Rotatable Bond Analysis
This compound contains 6 rotatable bonds :
- Piperazine C-N bonds (2 rotatable)
- Biphenyl C-C single bond (1 rotatable)
- Barbituric acid C-C bonds (3 rotatable)
This flexibility enables adaptation to MMP active sites while maintaining rigidity through conjugation.
| Computational Parameter | Value | Relevance |
|---|---|---|
| Topological polar surface area | 118 Ų | Predicts blood-brain barrier impermeability |
| Hydrogen bond donors | 3 | Mediates target binding via NH groups |
| Hydrogen bond acceptors | 8 | Facilitates interactions with MMP zinc ions |
The compound’s polar surface area of 118 Ų and molar refractivity of 128.7 further explain its pharmacokinetic profile, including limited central nervous system penetration.
Properties
Molecular Formula |
C27H24N4O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]-3-(4-phenylphenyl)piperidine-2,4,6-trione |
InChI |
InChI=1S/C27H24N4O5/c32-24-18-25(33)28-26(34)27(24,21-8-6-20(7-9-21)19-4-2-1-3-5-19)30-16-14-29(15-17-30)22-10-12-23(13-11-22)31(35)36/h1-13H,14-18H2,(H,28,33,34) |
InChI Key |
VWJFDSFQMZGQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3(C(=O)CC(=O)NC3=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Phase Solubility Studies
Hydroxypropyl-β-cyclodextrin (HP-β-CD) was identified as a key solubilizing agent due to its safety profile and ability to form inclusion complexes. Phase solubility studies conducted at 25°C revealed:
| HP-β-CD Concentration (mM) | L-Lysine Concentration (mM) | Ro 28-2653 Solubility (mg/mL) |
|---|---|---|
| 0 | 0 | 0.00054 |
| 200 | 0 | 5.53 |
| 200 | 50 | 27.8 |
| 200 | 500 | 38.14 |
The synergistic effect of HP-β-CD and L-lysine increased solubility by 70,000-fold (38.14 mg/mL vs. 0.00054 mg/mL) compared to water alone. L-Lysine acted as a ternary complexation agent, ionizing the acidic pyrimidine trione group and enhancing host-guest interactions with HP-β-CD.
Optimization of Ternary Complexes
The optimal formulation for intravenous (IV) and oral solutions included:
-
IV Solution : 10 mg/mL this compound, 200 mM HP-β-CD, 20 mM L-lysine (pH 8.2, osmolality 325 mOsmol/kg).
-
Oral Solution : 15 mg/mL this compound, 200 mM HP-β-CD, 50 mM L-lysine (pH 9.0).
Both solutions were sterilized via 0.20 µm cellulose acetate filtration, ensuring compatibility with parenteral administration.
Formulation of Dosage Forms
Intravenous Solution Preparation
-
Dissolution : this compound was dissolved in HP-β-CD/L-lysine solution under controlled stirring.
-
Sterilization : Filtration through a 0.20 µm membrane under aseptic conditions.
-
Quality Control : pH (8.2 ± 0.2) and osmolality (325 ± 15 mOsmol/kg) were verified to meet physiological tolerability standards.
Oral Solution and Suspension
-
Oral Solution : Prepared analogously to the IV solution but with higher L-lysine concentration (50 mM) to stabilize the complex at gastric pH.
-
Suspension Control : 15 mg/mL this compound with 0.1 mg/mL polysorbate 80 (wetting agent), 1% simaldrate, and 0.4% methylcellulose (viscosifiers).
Analytical Methods for Quality Control
A validated liquid chromatography (LC) method with column-switching technology ensured precise quantification of this compound in formulations and biological matrices:
-
Column : LiChrospher RP-8 ADS restricted access material (RAM) pre-column coupled to an analytical C18 column.
-
Detection : UV absorbance at 254 nm.
This method achieved 98–102% recovery rates and detected degradation products at <0.1% levels, critical for batch consistency.
Pharmacokinetic Validation of Formulations
Pharmacokinetic studies in sheep demonstrated the superiority of the HP-β-CD/L-lysine oral solution over the suspension:
| Parameter | Oral Solution (Mean ± SD) | Suspension (Mean ± SD) | p-Value |
|---|---|---|---|
| AUC₀–168h (µg·h/mL) | 1848.66 ± 854.97 | 208.94 ± 103.82 | 0.0049 |
| Cₘₐx (µg/mL) | 51.84 ± 23.73 | 4.84 ± 1.95 | 0.0009 |
| Absolute Bioavailability | 23.5% | 2.4% | <0.001 |
The 10-fold increase in bioavailability underscored the efficacy of the ternary complexation strategy .
Chemical Reactions Analysis
Types of Reactions
Roche 28-2653 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Scientific Research Applications
Roche 28-2653 has several significant applications across different domains:
1. Cancer Research
- Mechanism of Action : By inhibiting MMPs, this compound disrupts the extracellular matrix remodeling necessary for tumor progression.
- Case Study : In a study involving an orthotopic prostate cancer rat model, daily oral administration of this compound significantly reduced tumor weights by up to 90% and prolonged survival compared to control groups .
2. Pharmacokinetics
- Bioavailability Studies : Research has demonstrated that the solubility of this compound can be enhanced through complexation with hydroxypropyl-β-cyclodextrin and L-lysine, leading to improved oral bioavailability. The area under the curve (AUC) for the drug increased approximately tenfold when administered as a solution compared to a suspension .
- Table 1: Pharmacokinetic Parameters of this compound
Formulation Cmax (µg/ml) Tmax (h) AUC (µg·h/ml) Solution 54 3.8 Not specified Suspension 5 11 Not specified
3. Development of Therapeutics
- Potential for Combination Therapy : Due to its selective inhibition profile, this compound is being explored as part of combination therapies aimed at enhancing the efficacy of existing cancer treatments .
- Case Study : In models where this compound was used alongside other agents, there was a notable reduction in tumor volume and plasma MMP-9 concentrations, indicating synergistic effects .
Comparative Analysis with Other MMP Inhibitors
This compound is distinct from other MMP inhibitors due to its high selectivity for specific MMPs. Below is a comparison with other notable MMP inhibitors:
| Compound | Selectivity | Clinical Application |
|---|---|---|
| This compound | High (MMP2, MMP9) | Prostate cancer treatment |
| Batimastat | Broad | Various cancers |
| Marimastat | Broad | Cancer therapy |
Mechanism of Action
Roche 28-2653 exerts its effects by selectively inhibiting the catalytic activity of matrix metalloproteinases, particularly MMP2, MMP9, and membrane type 1-MMP . These enzymes play a crucial role in the degradation of the extracellular matrix, which is essential for tumor growth and metastasis. By inhibiting these enzymes, this compound prevents the breakdown of the extracellular matrix, thereby reducing tumor growth and metastasis . The molecular targets and pathways involved include the inhibition of MMP activity and the subsequent reduction in cell migration and invasion .
Comparison with Similar Compounds
Ro 32-3555 (Trocade)
- Target MMPs : Broad-spectrum inhibitor of collagenases (MMP-1, -8, -13) and gelatinases (MMP-2, -9) .
- Selectivity : Less selective than Roche 28-2653, with additional activity against MMP-3 (stromelysin-1).
- Clinical Applications : Developed for rheumatoid and osteoarthritis due to nM-range IC₅₀ values and oral bioavailability .
- Pharmacokinetics : Suitable for chronic inflammatory conditions but may incur side effects due to broad inhibition .
CGS 27023A
BAY 12-9566
Comparative Data Table
Research Findings and Key Differentiators
- Selectivity : this compound’s specificity for MMP-2/-9/MT1-MMP reduces musculoskeletal toxicity, a common issue with broad-spectrum MMPIs like Ro 32-3555 .
- Structural Stability : As a pyrimidine-2,4,6-trione derivative, it exhibits higher metabolic stability than hydroxamic acid-based inhibitors (e.g., CGS 27023A) .
- Therapeutic Versatility : Demonstrated efficacy in both oncology (tumor growth inhibition) and neurology (ALS survival extension) models, unlike BAY 12-9566 .
- Formulation Advances : HP-β-CD formulations improve its bioavailability, addressing solubility limitations .
Q & A
Q. What is the mechanistic basis for Roche 28-2653’s selectivity toward MMP-2, MMP-9, and MT1-MMP?
this compound binds to the catalytic zinc ion in MMPs via its hydroxamate group, with structural modifications enhancing selectivity for MMP-2/-9/MT1-MMP over other isoforms. Researchers should validate selectivity using enzymatic assays (e.g., fluorogenic substrate cleavage) and compare IC50 values across MMP subtypes .
Q. What synthetic route is recommended for laboratory-scale production of this compound?
Okabe et al.’s five-step synthesis from biphenyl acetic acid (32% total yield) remains the benchmark. Key steps include amide coupling, cyclization, and purification via recrystallization. For reproducibility, ensure strict control of reaction temperatures and stoichiometric ratios during the nitro reduction step .
Q. Which preclinical models best demonstrate this compound’s anti-tumor efficacy?
Rat xenograft models (e.g., prostate or breast cancer) are optimal, as they show dose-dependent inhibition of tumor growth (85% reduction at 10 nM) and metastasis. Prioritize models with verified MMP-2/-9 overexpression and include vehicle controls to account for spontaneous regression .
Q. How should researchers validate MMP inhibition specificity in cellular assays?
Use zymography to assess gelatinase activity in conditioned media, complemented by Western blotting to quantify MMP-2/-9 protein levels. Include broad-spectrum MMP inhibitors (e.g., GM6001) as comparators and siRNA knockdowns to confirm target specificity .
Advanced Research Questions
Q. How can conflicting efficacy data between 2D vs. 3D tumor models be reconciled in this compound studies?
Analyze microenvironmental factors (e.g., hypoxia-induced MMP expression in 3D spheroids) using RNA sequencing. Adjust dosing regimens to account for differential drug penetration in 3D matrices, and employ microfluidic systems to simulate in vivo conditions .
Q. What statistical methods address variability in survival outcomes across animal cohorts treated with this compound?
Apply Kaplan-Meier survival curves with log-rank tests for group comparisons. Use Cox proportional hazards models to adjust for covariates (e.g., tumor volume baseline) and ensure adequate power (>80%) through sample size calculations based on pilot data .
Q. Which strategies improve synthetic yield during scale-up of this compound without compromising stereochemical purity?
Optimize the nitro reduction step using catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) instead of traditional H₂ gas. Monitor enantiomeric excess via chiral HPLC and employ QbD (Quality by Design) principles to identify critical process parameters .
Q. How should researchers design pharmacokinetic studies to resolve discrepancies between plasma and tumor tissue concentrations?
Use radiolabeled this compound (e.g., [¹⁸F] derivatives) for PET imaging to quantify intratumoral uptake. Pair with LC-MS/MS for plasma pharmacokinetics and compartmental modeling to estimate tissue penetration rates .
Q. What experimental controls are essential for assessing off-target effects in this compound’s anti-angiogenesis assays?
Include MMP-2/-9 knockout models and non-hydroxamate analogs as negative controls. Use transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways (e.g., VEGF upregulation) and validate findings with functional assays (e.g., tube formation) .
Methodological Guidance
- For synthesis optimization : Prioritize reaction kinetics studies (e.g., Arrhenius plots) to identify rate-limiting steps and solvent screening (e.g., DMF vs. THF) to improve intermediate solubility .
- For in vivo studies : Adopt the ARRIVE 2.0 guidelines for animal research reporting, including randomization methods and blinding protocols during tumor measurements .
- For data analysis : Use R/Bioconductor packages (e.g., survival for time-to-event data) and validate assumptions (e.g., proportional hazards) with Schoenfeld residual tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
